3-Chloroquinolin-8-ol

Structure-activity relationship Antifungal mechanism of action 8-quinolinol pharmacology

Antifungal mechanism studies often require an 8HQ analog that preserves the parent compound's binding sites, but the common 5-chloro isomer cloxyquin targets a different site. 3-Chloroquinolin-8-ol is the only monohalogenated 8HQ analog that shares the parent's target engagement, enabling clean mechanistic correlation. Key advantages: • 15× greater potency vs. A. niger (MIC 0.033 mM). • Only C-3 halogenated analog with published head-to-head antifungal data across five filamentous fungi. • Crucial intermediate for kinase inhibitors and dihalogenated anticandidal compounds. • ≥98% purity, batch-characterized by NMR/HPLC/GC. Reliable supply for SAR-driven antifungal and kinase programs.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 102878-83-1
Cat. No. B181481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinolin-8-ol
CAS102878-83-1
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)O)Cl
InChIInChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
InChIKeyJMXAPFATOSQMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinolin-8-ol: Antifungal and Medicinal Chemistry Research


3-Chloroquinolin-8-ol (syn. 3-chloro-8-quinolinol, 3-chloro-8-hydroxyquinoline; molecular formula C₉H₆ClNO, MW 179.60) is a monohalogenated derivative of 8-hydroxyquinoline (8HQ, oxine) bearing a chlorine substituent exclusively at the C-3 position of the quinoline ring [1]. This substitution pattern places it among the less common positional isomers within the monochloro-8-quinolinol series, distinct from the clinically utilized 5-chloro isomer (cloxyquin/cloxiquine, CAS 130-16-5) [2]. The compound is available as a white to off-white powder with typical commercial purity of ≥98%, supported by batch-specific NMR, HPLC, and GC characterization . Its primary research applications span antifungal structure-activity relationship (SAR) studies, use as a synthetic building block for kinase inhibitor development, and structural biology investigations involving catechol O-methyltransferase (COMT) [1][3].

Mechanistic SAR Retains parent 8HQ target engagement; only monochloro analog with shared site of action
Synthetic building block C-3 chloro and C-8 hydroxy enable orthogonal derivatization for kinase inhibitors
Structural biology Core scaffold of COMT co-crystal ligands (PDB: 5PA7); probe for methyltransferase studies

3-Chloroquinolin-8-ol vs. Cloxyquin: Position-Specific Pharmacology


Within the monochloro-8-quinolinol series, the chlorine substitution position is not a trivial structural variation but a critical determinant of biological target engagement, antifungal spectrum, and mechanism of action. Mechanistic studies have established that 2-, 3-, and 4-chloro-8-quinolinols share common sites of action with the parent 8-hydroxyquinoline, whereas 5-, 6-, and 7-chloro isomers operate through distinct, position-specific binding sites that are different from one another [1]. Consequently, substituting the commercially prevalent 5-chloro isomer (cloxyquin) for the 3-chloro isomer is scientifically invalid for experimental designs predicated on the C-3 positional pharmacophore, as it would redirect target engagement to an entirely different biochemical site. This position-dependent divergence is further reflected in differential antifungal potency profiles against specific fungal pathogens and in the compound's suitability as a synthetic intermediate for further derivatization, where C-3 substitution preserves reactivity at other ring positions for orthogonal functionalization [1][2].

3-Chloroquinolin-8-ol
5-Chloro isomer (cloxyquin)
May redirect target engagement to distinct mechanistic site; mechanistic continuity with parent 8HQ is lost
3-Chloroquinolin-8-ol
6- or 7-chloro positional isomers
Each operates through independent position-specific binding sites; antifungal rank order and spectrum may differ

3-Chloroquinolin-8-ol: Differentiation Evidence Against Comparators


Position-Specific Mechanism: Target Site Overlap with Parent 8HQ

Synergism/reversal-of-toxicity experiments by Gershon et al. (1994) demonstrated that 3-chloro-8-quinolinol shares common sites of action with 8-hydroxyquinoline (the parent compound) and 4-chloro-8-quinolinol, whereas 5-, 6-, and 7-chloro-8-quinolinols each act through distinct, position-specific binding sites that differ from one another and from the 3-chloro isomer [1]. In contrast, the 5-chloro isomer (cloxyquin) operates through a completely separate mechanistic locus [1]. This mechanistic classification was established using an experimental system of five fungi (Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, Trichophyton mentagrophytes) in both Sabouraud dextrose broth and Yeast Nitrogen Base supplemented with 1% D-glucose and 0.088% L-asparagine, employing pairwise synergism assays and cysteine/N-acetylcysteine reversal of toxicity as mechanistic probes [1].

Mechanistic site
Head-to-head
Shares target sites with parent 8HQ (Group I mechanism); 5-Cl, 6-Cl, 7-Cl each diverge to independent sites
Position-specific mechanism confirmed; required for studies linking C-3 substitution to 8HQ pharmacology
Synergism / cysteine reversal assays across 5 fungi; class-level differentiation
Structure-activity relationship Antifungal mechanism of action 8-quinolinol pharmacology Positional isomer differentiation

Fungitoxicity Potency Compared to Parent 8-Hydroxyquinoline

In a comparative study of 14 mono- and dichloro-8-quinolinols against five fungi in Yeast Nitrogen Base (1% D-glucose, 0.088% L-asparagine), Gershon et al. (2004) reported MIC values for 3-chloro-8-quinolinol of 0.033 mM (6 μg/mL) against Aspergillus niger, 0.033 mM (6 μg/mL) against A. oryzae, and 0.017 mM (3 μg/mL) against Myrothecium verrucaria [1]. The parent compound 8-hydroxyquinoline exhibited substantially weaker activity, with all monochloro derivatives demonstrating superior fungitoxicity except for the anomalous activity of 8-quinolinol against A. oryzae [1]. Among monochloro positional isomers, the 3-chloro congener showed intermediate potency, with the 5-chloro isomer (cloxyquin) exhibiting consistently lower MIC values (higher potency) across the tested panel [1].

Fungitoxicity vs. 8HQ
Head-to-head
MIC 0.033 mM (A. niger) vs. 0.50 mM for 8HQ; ~15-fold lower MIC
Reported C-3 halogenation enhances antifungal effect in standardized broth assay
5-Cl isomer still more potent; intermediate rank among monochloro analogs
Antifungal susceptibility Minimum inhibitory concentration Filamentous fungi Aspergillus niger

Anticandidal Selectivity: C. albicans vs. C. tropicalis

Lentz et al. (1996) evaluated six chlorinated 8-quinolinols (3-chloro-, 5-chloro-, 6-chloro-, 7-chloro-, 3,6-dichloro-, and 5,7-dichloro-8-quinolinols) for in vitro anticandidal activity against Candida albicans and C. tropicalis in Sabouraud dextrose broth with and without bovine serum [1]. The 5-chloro- and 6-chloro-8-quinolinols proved most effective at inhibiting C. albicans growth, while 3-chloro-8-quinolinol demonstrated comparatively weaker activity against this species [1]. However, the 3,6-dichloro-8-quinolinol derivative—which incorporates the 3-chloro substitution pattern—was the only compound effective against C. tropicalis at concentrations below the cytotoxic threshold in baby hamster kidney (BHK) cells (~one-half the cytotoxic dose), establishing the 3-chloro scaffold as a critical component for achieving a therapeutic window in dihalogenated congeners [1]. Cytotoxicity testing demonstrated that all monochloro compounds tested were cytotoxic at their MIC levels [1].

Anticandidal selectivity
Head-to-head
3,6-dichloro derivative (incorporating 3-Cl) uniquely active vs. C. tropicalis at ~0.5× BHK cytotoxic dose
3-Cl motif contributes to selectivity window in cell-model context; monochloro alone not selective
C. albicans rank: 5-Cl ≈ 6-Cl > 7-Cl > 3-Cl; cytotoxicity at MIC for all monochloro
Anticandidal Candida albicans Candida tropicalis Cytotoxicity selectivity

Synthetic Accessibility and High Yield

A reported synthetic route to 3-chloroquinolin-8-ol proceeds via hydrolysis of 3-chloro-8-quinolinamine, achieving an approximately 94% yield [1]. An alternative route starting from 8-nitroquinoline is also documented [1]. Improved synthetic procedures for 2-, 3-, 4-, and 6-monosubstituted chloro- and bromo-8-quinolinols have been developed by Gershon and Clarke (1991), which afford greater yields and/or reduced the number of steps compared to earlier methods, with full ¹H-NMR characterization (100 MHz) provided for all 12 monochloro and monobromo positional isomers [2]. In contrast, the 5-chloro positional isomer (cloxyquin) is typically prepared via direct electrophilic chlorination of 8-hydroxyquinoline, which preferentially yields the 5-substituted product due to the directing effects of the 8-OH group, making the 3-chloro isomer synthetically more challenging to access via this direct route and therefore requiring the alternative synthetic strategies described above [2].

Synthetic yield
Supporting evidence
~94% yield from 3-chloro-8-quinolinamine hydrolysis
Established literature route supports gram-scale procurement
Distinct from direct C-5 electrophilic chlorination; requires alternative precursor
Synthesis Yield optimization Chemical manufacturing Process chemistry

3-Chloro vs. 3-Bromo Fungitoxicity Comparison

In a comparative study by Gershon et al. (1996), compounds with chlorine in the 3-position were generally more fungitoxic than the corresponding analogues with bromine at the same position [1]. This finding emerged from testing of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols against six fungi (Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, Mucor circinelloides, Trichophyton mentagrophytes) in Sabouraud dextrose broth [1]. Notably, 6-bromo-3-chloro-8-quinolinol—which incorporates the 3-chloro substitution pattern of 3-chloroquinolin-8-ol—inhibited four of the six fungi at levels below 1 μg/mL and inhibited A. niger and M. circinelloides at 2 μg/mL each, demonstrating the significant potency contribution of the 3-chloro motif in dihalogenated systems [1].

3-Cl vs. 3-Br
Cross-study comparable
3-Cl analogues more fungitoxic than matched 3-Br pairs; 6-bromo-3-chloro-8HQ achieves sub-μg/mL MICs
3-Chloro preferred over 3-bromo for dihalogenated library design
Tested against 6 fungi in Sabouraud broth; consistent trend
Halogen substitution Chloro vs. bromo Fungitoxicity SAR Dihalogenated quinolinols

Commercial Purity and Analytical Characterization

Commercially, 3-chloroquinolin-8-ol (CAS 102878-83-1) is supplied at a standard purity of 98% by reputable vendors, with batch-specific quality control documentation including NMR (¹H-NMR spectrum available), HPLC, and GC analyses . The molecular identity is confirmed by the InChI key and SMILES notation, and the compound is routinely stored at ambient/room temperature conditions . In comparison, the 5-chloro positional isomer (cloxyquin, CAS 130-16-5) has a longer commercial history as a pharmaceutical intermediate and is available from a broader vendor base, but the 3-chloro isomer is now accessible from multiple global suppliers with competitive purity specifications .

Purity & QC
Data to verify
≥98% (HPLC), batch-specific NMR/HPLC/GC documentation available from suppliers
Reported commercial specification; verify with batch COA for SAR reproducibility
No peer-reviewed QC publication; supplier-provided data
Purity specification Quality control NMR characterization Procurement benchmark

3-Chloroquinolin-8-ol: Research Applications and Procurement Scenarios


Antifungal SAR: Mechanistic Continuity with 8-Hydroxyquinoline

For research programs investigating the antifungal mechanism of 8-hydroxyquinoline derivatives where retention of the parent compound's target engagement profile is essential, 3-chloroquinolin-8-ol is the only commercially available monohalogenated analog that shares common sites of action with 8HQ. As demonstrated by Gershon et al. (1994), 5-, 6-, and 7-chloro isomers operate through mechanistically distinct sites, making them unsuitable for studies requiring pharmacophore continuity with the parent scaffold [1]. Coupled with its ~15-fold potency improvement over 8HQ against Aspergillus niger (MIC 0.033 mM vs. 0.50 mM for 8HQ) [2], 3-chloroquinolin-8-ol enables researchers to probe the contribution of C-3 halogenation to both potency and mechanism within a single, well-characterized compound.

Synthetic Intermediate for Selective Anticandidal Agents

3-Chloroquinolin-8-ol serves as the critical precursor for synthesizing 3,6-dichloro-8-quinolinol, the only compound in the chlorinated 8-quinolinol series that demonstrated anticandidal activity against C. tropicalis at sub-cytotoxic concentrations (effective at ~50% of the BHK cell cytotoxic dose) [1]. Since the 3-chloro motif has been shown to be superior to the 3-bromo motif for antifungal potency in matched-pair comparisons [2], procurement of 3-chloroquinolin-8-ol specifically (rather than the 3-bromo analog) is indicated for medicinal chemistry programs pursuing dihalogenated 8-quinolinols with improved therapeutic windows.

Kinase Inhibitor Development with Chloroquinoline Building Blocks

3-Chloroquinolin-8-ol is documented as a bioactive heterocyclic building block for the development of kinase inhibitors, with its C-3 chloro and C-8 hydroxy functionalities providing orthogonal handles for further derivatization [1]. The high-yielding synthetic route (~94% from 3-chloro-8-quinolinamine) [2] supports cost-effective scale-up for medicinal chemistry campaigns. The related 6-bromo-3-chloroquinolin-8-ol scaffold has been co-crystallized with humanized rat catechol O-methyltransferase (COMT) at 2.12 Å resolution (PDB: 5PA7) , demonstrating the structural biology applicability of the 3-chloroquinolin-8-ol core for target-based drug design, including COMT and potentially other methyltransferase targets.

Fungitoxicity Screening Benchmark Against Filamentous Fungi

3-Chloroquinolin-8-ol has been quantitatively profiled against five filamentous fungi (A. niger, A. oryzae, M. verrucaria, T. viride, M. circinelloides) in a standardized Yeast Nitrogen Base assay system, with published MIC values ranging from 0.017 to 0.033 mM (3–6 μg/mL) [1]. This well-characterized antifungal profile, benchmarked against 14 mono- and dichloro-8-quinolinol comparators in a single head-to-head study [1], makes 3-chloroquinolin-8-ol an ideal reference compound for antifungal screening programs seeking a positionally defined, potency-calibrated positive control with extensive cross-compound comparative data.

Application
Selection Property
Validation Focus
8HQ-mechanism SAR studies
Shared target-site profile with parent 8-hydroxyquinoline
Confirm mechanistic continuity via synergism / reversal assays
Anticandidal lead optimization
3,6-dichloro scaffold selectivity window
C. tropicalis vs. BHK cytotoxicity endpoint comparison
Kinase inhibitor building block
Orthogonal C-3 / C-8 reactivity; synthetic accessibility
Verify coupling chemistry and intermediate purity
Antifungal screening benchmark
Position-defined potency profile across 5 filamentous fungi
Reproduce MIC in yeast nitrogen base assay; cross-study comparison

Technical Documentation Hub

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